Chloranilic Acid Sodium Salt
Description
The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4.2Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANBHHCLWRKG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067964 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36275-66-8 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036275668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contemporary Significance in Chemical and Materials Science Research
The scientific community's interest in chloranilic acid sodium salt has been fueled by its role as a versatile building block in the construction of functional materials. Its dianion, the chloranilate, is a key component in the formation of coordination complexes and charge-transfer compounds, exhibiting a range of fascinating properties.
In the field of materials science, the chloranilate ligand has been instrumental in the design and synthesis of coordination polymers and metal-organic frameworks (MOCPs). These materials are of great interest due to their potential applications in areas such as magnetism and electrical conductivity. researchgate.net The ability of the chloranilate dianion to act as a bridging ligand, connecting metal centers, allows for the construction of extended one-, two-, or three-dimensional networks. For instance, it has been used to create two-dimensional coordination polymers with lanthanide metals like yttrium, lanthanum, and cerium. rsc.org
A notable area of research is the exploration of the variable coordination modes of the chloranilate ligand. It can act as a bidentate chelating ligand, binding to a single metal center, or as a tetradentate bridging ligand, linking multiple metal ions. nih.gov This flexibility allows for the fine-tuning of the resulting material's structure and properties. For example, in complexes with copper(II) and 1,10-phenanthroline, the chloranilate dianion has been observed to adopt a terminal bidentate ortho-quinone-like mode, and in one instance, a novel monodentate bridging mode, leading to the formation of a polymeric coordination ribbon. rsc.org
Furthermore, chloranilic acid and its salts are pivotal in the study of charge-transfer (CT) complexes. These complexes form when an electron donor molecule interacts with an electron acceptor molecule. Chloranilic acid acts as an excellent electron acceptor. The formation of these CT complexes often results in vividly colored products, a property that has been harnessed for analytical applications. nih.gov A recent study demonstrated the use of chloranilic acid as a universal chromogenic reagent for the development of a 96-microwell spectrophotometric assay for tyrosine kinase inhibitors, where the formation of intensely purple colored CT complexes is the basis of the analysis. nih.gov
The supramolecular chemistry of chloranilate salts is another area of active investigation. The interplay of hydrogen bonding and π-stacking interactions in these salts leads to the formation of diverse supramolecular architectures, including discrete units, one-dimensional chains, and two-dimensional layers. researchgate.net The ability to control these interactions by selecting different organic cations opens up possibilities for crystal engineering and the design of materials with specific topologies.
Historical Context and Evolution of Research Trajectories
Strategies for Sodium Salt Formation
The formation of this compound is predicated on the acidic nature of the hydroxyl groups of chloranilic acid, which allows for deprotonation to form the corresponding anion. This can be achieved through various methods, including reactions with organic bases and subsequent controlled crystallization.
Deprotonation-Mediated Salt Formation with Organic Bases
The synthesis of chloranilate salts can be effectively achieved through proton transfer reactions between chloranilic acid and organic bases. rsc.org This process is driven by a significant difference in the pKa values of the chloranilic acid and the chosen organic base, which facilitates the transfer of a proton from the acid to the base, resulting in the formation of the chloranilate anion and a protonated organic base. rsc.org
A series of salts have been successfully prepared using various organic bases such as dimethylamine, 2-methylpyridine (B31789), and 2,6-dimethyl-4-amino-pyrimidine. rsc.org In these reactions, the deprotonation of chloranilic acid can occur in two steps, leading to either a monoanion or a dianion, both of which are stabilized by electron delocalization. rsc.org The resulting salt is characterized by the formation of a strong N⁺–H⋯O hydrogen bond between the protonated organic base and the chloranilate anion. rsc.org
Spectroscopic and crystallographic studies confirm the formation of these salts. For instance, the reaction of chloranilic acid with 8-aminoquinoline (B160924) in methanol (B129727) results in a proton transfer complex, as evidenced by FTIR, ¹H NMR, and ¹³C NMR spectroscopy, which indicate the formation of an N⁺–H⋯O⁻ hydrogen bond. Similarly, studies involving pyrazole (B372694) and other nitrogen-containing heterocyclic compounds have demonstrated the formation of 1:1 or 2:1 charge-transfer complexes with chloranilic acid through proton transfer.
The choice of the organic base and the reaction conditions, including the solvent, can influence the stoichiometry and the crystalline structure of the resulting salt. For example, in the reaction between chloranilic acid and hydrazine, a neutralization reaction occurs, leading to the formation of a salt with a three-dimensional charge-assisted hydrogen bond network. nih.gov
| Organic Base | Resulting Salt/Complex | Key Findings | References |
|---|---|---|---|
| Dimethylamine | Dimethylammonium chloranilate | Formation of a salt with a dimeric monoanion of chloranilic acid. | rsc.org |
| 2-Methylpyridine | 2-Methylpyridinium chloranilate | Demonstrates the influence of base stereochemistry on the resulting hydrogen bond topology. | rsc.org |
| 2,6-Dimethyl-4-amino-pyrimidine | (2,6-Dimethyl-4-aminopyrimidinium)₂ chloranilate | Formation of a salt with a monomeric dianion of chloranilic acid. | rsc.org |
| 8-Aminoquinoline | 8-Aminoquinolinium chloranilate | Formation of a 1:1 proton transfer complex confirmed by various spectroscopic methods. | |
| Hydrazine | Hydrazinium chloranilate | Supramolecular control leads to salt formation over a redox reaction. | nih.gov |
Controlled Crystallization through Solvent Evaporation
Controlled crystallization is a critical step in obtaining pure, well-defined crystals of this compound. Slow solvent evaporation is a commonly employed technique to achieve this. sci-hub.ru The principle of this method relies on gradually increasing the solute concentration in a solution to the point of supersaturation, which induces nucleation and subsequent crystal growth. The choice of solvent is crucial and should be one in which the salt has moderate solubility, with solubility decreasing as the solvent evaporates.
For the preparation of crystalline solids of chloranilate salts, various techniques, including slow solvent evaporation from solutions in solvents like methanol or acetone, have been utilized. sci-hub.ru For example, crystals of the dihydrate of chloranilic acid have been grown by the slow evaporation of a methanol solution. sci-hub.ru The crystal structure of the resulting salt is highly dependent on the solvent system and the presence of other ions. In one instance, the crystallization of a sodium salt of a chloranilate complex with 2-methylpyridine from a water-containing medium resulted in a penta-coordinated sodium cation bridged by chloranilate dianions to form an infinite polymeric ribbon. rsc.org
The process of fractional crystallization can also be employed to purify sodium chlorate, a related compound, by exploiting the differential solubility of the salt and impurities at varying temperatures. youtube.com This highlights the importance of temperature control during the crystallization process. The morphology and quality of the final crystalline product are influenced by factors such as the rate of evaporation, temperature, and the presence of impurities.
| Salt/Complex | Crystallization Method | Solvent | Key Structural Feature | References |
|---|---|---|---|---|
| Chloranilic acid dihydrate | Slow solvent evaporation | Methanol | Formation of the dihydrate crystalline form. | sci-hub.ru |
| [2-MePyNa]CA·H₂O | Crystallization from aqueous medium | Water | Infinite polymeric ribbon of alternating sodium cations and chloranilate dianions. | rsc.org |
| Sodium chlorate | Fractional crystallization | Water | Separation based on temperature-dependent solubility. | youtube.com |
Functional Polymer Synthesis
The unique electronic and structural properties of the chloranilate moiety make it an intriguing building block for the synthesis of functional polymers. However, the incorporation of the this compound into polymeric chains presents specific synthetic challenges.
Formation of Oligomeric Sodium Salt via Thioether Polymerization
Based on a comprehensive review of the available scientific literature, there is no specific information on the formation of an oligomeric sodium salt of chloranilic acid through thioether polymerization. While thioether-containing polymers are a well-established class of materials with diverse synthetic routes, including thiol-ene click polymerization and reactions involving episulfides, the direct polymerization of chloranilate with dithiols to form a thioether-linked oligomer is not documented. researchgate.netnih.govmdpi.com Research on the polymerization of chloranilic acid and its derivatives has primarily focused on coordination polymers where the chloranilate acts as a ligand bridging metal centers. researchgate.net The reactivity of quinones with thiols is known, often leading to addition reactions rather than polymerization. acs.org Therefore, this specific area of polymer synthesis remains to be explored.
Crystallographic Investigations and Solid State Architecture
Supramolecular Assembly and Intermolecular Interactions
The assembly of chloranilate anions with cations like sodium is governed by a delicate balance of electrostatic forces, hydrogen bonding, and other weaker interactions, which collectively determine the final crystal packing.
The formation of the sodium salt of chloranilic acid inherently involves proton transfer from the acidic hydroxyl groups of the parent acid to a sodium-containing base (like sodium hydroxide), resulting in the formation of the chloranilate anion and the sodium cation. This process is fundamental to the subsequent supramolecular assembly.
The resulting negative charge on the oxygen atoms of the chloranilate anion significantly enhances their ability to accept hydrogen bonds. This phenomenon, known as charge-assisted hydrogen bonding , is a dominant feature in the crystal structures of chloranilate salts. In the case of a hydrated sodium salt, strong O-H···O hydrogen bonds would be expected between the water molecules coordinated to the sodium ion and the oxygen atoms of the chloranilate anion. These bonds are generally stronger and shorter than those between neutral molecules, playing a critical role in stabilizing the crystal lattice.
In the crystal structures of related chloranilate salts, the anions often act as acceptors for multiple hydrogen bonds, sometimes in a bifurcated manner. This leads to the formation of recognizable patterns or motifs. While a simple sodium salt structure is unavailable, in cocrystals such as sodium hydrogenchloranilate with urea, complex hydrogen-bonding networks are observed. These networks can give rise to discrete assemblies, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The specific dimensionality and topology are highly dependent on the stoichiometry and the nature of any co-formers (like water of hydration or other molecules).
π-Stacking Interactions in Crystal Packing
The planar, electron-rich π-system of the chloranilate anion makes it highly amenable to π-stacking interactions. These interactions are a significant cohesive force in the solid state, often working in tandem with hydrogen bonding to direct the crystal packing.
Chloranilate anions have a strong tendency to form stacks within the crystal lattice. These stacks can adopt different geometries:
Face-to-face stacking: In this arrangement, the rings are nearly perfectly eclipsed, leading to very short interplanar distances, sometimes less than 3.3 Å. This unusually close contact is attributed to the unique electronic structure of the anion.
Offset stacking: Here, the rings are laterally shifted relative to one another. This is a common motif for aromatic systems, balancing attractive and repulsive forces.
In multicomponent crystals containing sodium hydrogenchloranilate, anion stacks have been observed that are similar to those of aromatic rings, suggesting that π-stacking is a key feature of the sodium salt's solid-state architecture.
The interplay between hydrogen bonding and π-stacking is a critical aspect of the crystal engineering of chloranilate salts. The formation of extensive hydrogen-bonded networks can influence the relative orientation and distance between stacked chloranilate anions. For example, a robust hydrogen-bonding network might constrain the anions in a specific geometry, thereby modulating the strength and type of the π-stacking interaction. Conversely, the energetic favorability of strong π-stacking can influence the geometry of the hydrogen bonds. This synergy between the two primary non-covalent forces is essential in determining the final, most stable crystal structure.
Coordination Chemistry within Crystalline Networks
The coordination chemistry of the chloranilate dianion is a key determinant of the final crystalline architecture. The geometry and electronic structure of the chloranilate ligand, with its two chlorine substituents and four oxygen atoms, allow it to act as a versatile linker between metal centers. This versatility is the foundation for the construction of a wide array of solid-state structures with varying dimensionalities and topologies.
The chloranilate dianion exhibits remarkable flexibility in its coordination behavior, adopting several distinct modes to bridge metal ions. This variability is a crucial factor in the design and synthesis of coordination compounds with desired structural and, consequently, functional properties. The primary coordination modes observed in crystalline networks include:
Bidentate Chelating: In this mode, the chloranilate dianion coordinates to a single metal center through two adjacent oxygen atoms (O,O'-chelation), forming a stable five-membered ring. This is a common mode in mononuclear complexes. For instance, in the complex [Os(PPh₃)₂(pap)(ca)], the chloranilate dianion acts as a bidentate chelating ligand. mdpi.comacs.orgfigshare.com
Bis(bidentate) Bridging: The chloranilate ligand can bridge two metal centers by using both pairs of its adjacent oxygen atoms to chelate to two different metal ions. This mode is fundamental to the formation of polymeric structures.
Tetradentate Bridging: In some instances, the chloranilate dianion can utilize all four of its oxygen atoms to bridge two metal centers. This is observed in dinuclear complexes like [{Os(bpy)₂}₂(ca)]²⁺ and [{Os(PPh₃)₂(pap)}₂(ca)]²⁺, where it acts as a tetradentate bridging ligand. mdpi.comacs.orgfigshare.com A reduced form of the chloranilate ligand can also serve as a tetradentate bridge. mdpi.comacs.orgfigshare.com
Mono+bidentate Bridging: A novel coordination mode has been identified where the chloranilate dianion acts as a bidentate chelate to one metal center while also using one of its carboxylate-like oxygen atoms to form a monodentate bridge to an adjacent metal center. rsc.orgnih.gov This mode gives rise to unique polymeric ribbon structures. nih.gov
These varied coordination modes can often be distinguished using infrared (IR) spectroscopy. rsc.org The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions. rsc.org
| Coordination Mode | Description | Example Complex | Reference |
| Bidentate Chelating | Coordinates to a single metal ion via two adjacent oxygen atoms. | [Os(PPh₃)₂(pap)(ca)] | mdpi.comacs.orgfigshare.com |
| Bis(bidentate) Bridging | Bridges two metal ions using both pairs of adjacent oxygen atoms. | Polymeric Architectures | rsc.org |
| Tetradentate Bridging | Bridges two metal ions using all four oxygen atoms. | [{Os(bpy)₂}₂(ca)]²⁺ | mdpi.comacs.orgfigshare.com |
| Mono+bidentate Bridging | Bidentate chelation to one metal and monodentate bridging to another. | Copper(II) complex with 1,10-phenanthroline | nih.gov |
The ability of the chloranilate dianion to bridge metal centers through its various coordination modes is instrumental in the formation of coordination polymers with extended structures in one, two, or three dimensions. The dimensionality and topology of these polymers are dictated by the coordination geometry of the metal ion and the specific bridging mode of the chloranilate ligand.
One-Dimensional (1D) Polymeric Architectures: 1D chains are a common motif in chloranilate-based coordination polymers. These can take the form of simple zig-zag chains or more complex ladder-like structures. rsc.org For example, a neutral 1D iron-chloranilate coordination polymer, Fe(Clan)(OPPh₃)₂, has been synthesized and structurally characterized. nih.gov In another instance, a novel coordination mode of chloranilate, in addition to its bidentate function, leads to the formation of a polymeric coordination ribbon in a copper(II) complex. nih.gov The use of flexible tripyridyl disulfide ligands with copper(II) nitrate (B79036) has also resulted in loop chain type 1D products. rsc.org
Two-Dimensional (2D) Polymeric Architectures: The bis(bidentate) bridging mode of the chloranilate ligand is particularly effective in creating 2D layered structures. These often exhibit a honeycomb-like (6,3) topology, where each metal ion is connected to three other metal ions via three chloranilate bridges. The size of the lanthanoid ion and the solvent used during synthesis have been shown to play a crucial role in the final structure of these 2D polymers. mdpi.comnih.gov For example, a series of lanthanide-chlorocyananilate complexes form 2D networks with a (6,3)-topology, but with significant structural differences depending on the specific lanthanide and solvent. mdpi.com
Three-Dimensional (3D) Polymeric Architectures: The interconnection of 1D chains or 2D layers can lead to the formation of 3D frameworks. This can be achieved through the use of additional linker ligands or through self-penetration of the initial networks. For instance, three-dimensional metal-organic frameworks of lanthanum have been synthesized using mixed anionic ligands, including chloranilate, resulting in a rare topology. mdpi.com Similarly, a 3D Ni(II)-chromate coordination polymer has been prepared where Ni(II)-CrO₄ layers are connected by auxiliary ligands to form a 3D pillar-layered network. mdpi.com
| Dimensionality | Structural Motif | Example System | Reference |
| 1D | Zig-zag chains, ladder-like chains, polymeric ribbons | Fe(Clan)(OPPh₃)₂, Copper(II) with 1,10-phenanthroline | rsc.orgnih.govnih.gov |
| 2D | Honeycomb (6,3) topology | Lanthanide-chlorocyananilate complexes | mdpi.comnih.gov |
| 3D | Pillar-layered networks, rare topologies | Lanthanum with mixed anionic ligands, Ni(II)-chromate with auxiliary ligands | mdpi.commdpi.com |
Beyond forming extended polymeric networks, the chloranilate dianion is also adept at constructing discrete and extended binuclear complex anions. In these structures, two metal centers are bridged by one or more chloranilate ligands.
Discrete Binuclear Complex Anions: These are molecular entities where two metal ions are linked by chloranilate. An example is the dinuclear complex of the type [{Os(bpy)₂}₂(ca)]²⁺, which is isolated as a perchlorate (B79767) salt. mdpi.comacs.orgfigshare.com Similarly, reacting chloranilic acid with [Os(PPh₃)₂(pap)Br₂] affords a dinuclear complex of the type [{Os(PPh₃)₂(pap)}₂(ca)]²⁺. mdpi.comacs.orgfigshare.com The synthesis of new binuclear Co(II) complexes of a tridentate heterocyclic Schiff base has also been reported. nih.gov
Extended Binuclear Complex Anions: In some cases, these binuclear units can further assemble into extended structures through weaker interactions or additional bridging ligands. For example, anionic chloranilate complexes of iron(III) have been synthesized, with some, like tetrabutylammonium (B224687) bis(chloranilato)ferrate, suggesting a plausible chain structure. researchgate.net These binuclear complexes can be promising precursors for the synthesis of more complex metal-organic coordination polymers. researchgate.net
The study of these binuclear complexes is significant as they can exhibit interesting magnetic and electronic properties arising from the interaction between the two metal centers mediated by the chloranilate bridge.
Electronic Structure, Bonding, and Reactivity Pathways
Electronic Structure Elucidation of Chloranilate Species
The π-electron system of the chloranilate core is notably malleable, allowing it to adopt various degrees of electron delocalization depending on its protonation state or coordination to metal ions. scispace.comacs.org This flexibility has been extensively studied using methods like X-ray charge density analysis, which provides precise measurements of bond order and electron distribution. scispace.comacs.org
The degree of π-electron delocalization within the six-membered ring of the chloranilate species changes distinctly upon deprotonation.
Neutral Chloranilic Acid (H₂CA): In its neutral form, the molecule behaves as a typical p-quinone. scispace.com It possesses distinguishable single and double carbon-carbon bonds within the ring, indicating a localized π-system. scispace.com This is supported by geometric parameters and infrared (IR) spectra, which show two distinct C-O stretching bands corresponding to single and double bonds. scispace.com
Monoanionic Hydrogen Chloranilate (HCA⁻): The monoanion exhibits an intermediate and asymmetric electronic structure. One half of the ring shows a delocalized system, while the other half retains more localized single and double bonds. scispace.com This partial delocalization is a result of the removal of a single proton.
Dianionic Chloranilate (CA²⁻): The dianion, the form present in chloranilic acid sodium salt, displays the highest degree of delocalization and symmetry. It is best described as two delocalized 1-oxo-3-hydroxyallyl-like systems joined by two single C-C bonds. scispace.com In this state, only a single C-O stretching band is observed in the IR spectrum, which points to a fully delocalized bond. scispace.com X-ray studies confirm this, showing an excess of negative charge at the oxygen atoms and electron-rich delocalized bonds. scispace.comacs.org
The structural changes are evident in the bond lengths within the quinoid ring for the different species.
| Species | C-C Bond Type | Typical Bond Length (Å) | C-O Bond Type | Typical Bond Length (Å) | Electron Delocalization |
| Neutral (H₂CA) | Single & Double | ~1.50 & ~1.35 | Single & Double | ~1.34 & ~1.22 | Localized (p-quinoid) |
| Monoanion (HCA⁻) | Mixed | Intermediate | Mixed | Intermediate | Partially Delocalized |
| Dianion (CA²⁻) | Delocalized & Single | ~1.42 & ~1.53 | Delocalized | ~1.26 | Fully Delocalized |
This table presents generalized data compiled from crystallographic studies. scispace.comresearchgate.netresearchgate.net
The electronic configuration of the chloranilate dianion is not static; it adapts based on its interaction with its surroundings, particularly with metal cations. This malleability is crucial in the formation of coordination polymers and other complex structures. scispace.comresearchgate.net
When the chloranilate dianion acts as a ligand, its electronic structure can be perturbed. It can coordinate to metal ions in different ways, such as a terminal bidentate ligand or a bridging (bis)bidentate ligand. scispace.comresearchgate.net
Terminal Bidentate Ligand: When chelating to a single metal center, the dianion can be forced into an ortho-quinoid structure, which alters the delocalization pattern compared to the free dianion. scispace.com
Bridging (bis)bidentate Ligand: When bridging two metal centers, the electronic structure closely resembles that of the free, highly delocalized dianion. scispace.com
These changes are driven by the electrostatic interactions with the metal cations and the geometric constraints of the resulting coordination complex. Mapping the electrostatic potential reveals electron-rich areas associated with delocalized bonds and electron-poor areas near single bonds, which helps explain the stacking interactions observed in the crystal packing of these compounds. acs.org
Charge Transfer Complexation Phenomena
Chloranilic acid and its salts are potent electron acceptors (π-acceptors), a property that enables them to form charge-transfer (CT) complexes with a vast range of electron-donating molecules. These interactions involve the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, chloranilate. nih.gov This process often results in the formation of intensely colored solutions. nih.gov
The formation of a CT complex is an electrostatic association between an electron-rich donor and an electron-poor acceptor. wikipedia.org For chloranilic acid, the mechanism can involve either a direct electron transfer or a proton transfer followed by electron transfer.
D + H₂A ⇌ [DH⁺]•••[HA⁻] ⇌ Complex (where D is the electron donor and H₂A is chloranilic acid)
The sites of interaction on the donor molecule are typically electron-rich heteroatoms like nitrogen in amines or pyrazoles. nih.govnih.gov
The formation of a CT complex is readily identified by distinct changes in the electronic absorption (UV-Vis) spectrum. The most prominent feature is the appearance of a new, broad, and intense absorption band at a longer wavelength (lower energy) than the absorption bands of either the donor or the acceptor alone. mdpi.comrsc.org This new band is the "charge-transfer band" and is responsible for the characteristic color of the complex.
For example, in the complex between procainamide (B1213733) (donor) and chloranilic acid (acceptor), a new absorption band appears, and shifts are observed in the infrared spectrum. mdpi.com
| Spectroscopic Method | Observation | Interpretation |
| UV-Vis Spectroscopy | New broad absorption band at longer wavelength (e.g., ~530 nm). mdpi.commdpi.com | Corresponds to the energy required for the electron transfer from the donor's HOMO to the acceptor's LUMO. |
| FTIR Spectroscopy | Shift in vibrational frequencies (e.g., C=O, O-H, C-Cl bands). mdpi.com | Indicates a change in bond order and electron density distribution upon complex formation. |
The stability of CT complexes in solution can be quantified by thermodynamic and kinetic parameters. The thermodynamic stability is described by the association or formation constant (Kc) and the standard free energy change (ΔG°), while the kinetics relate to the rate at which the complex forms. psecommunity.orgresearchgate.net
The formation constant is often determined from spectrophotometric data using the Benesi-Hildebrand equation, which relates the absorbance of the CT band to the concentrations of the donor and acceptor. mdpi.compsecommunity.org A higher Kc value indicates a more stable complex. The standard free energy change can then be calculated from Kc, where a more negative ΔG° signifies a more spontaneous and stable complex formation.
The reactions to form these complexes are typically fast, often occurring instantaneously at room temperature. nih.govmdpi.com
Table of Physicochemical Parameters for Selected Chloranilic Acid CT Complexes
| Electron Donor | Stoichiometry (D:A) | Formation Constant (Kc) (L mol⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Standard Free Energy (ΔG°) (kJ mol⁻¹) |
| Procainamide psecommunity.org | 1:1 | 1.0 × 10³ | 0.6 × 10³ | Not Reported |
| Lorlatinib (B560019) mdpi.com | 1:2 | 0.40 × 10³ | 0.55 × 10³ | -1.5 |
Data obtained in different solvents and conditions.
These parameters are crucial for understanding the molecule-receptor interactions and for applications in areas like pharmaceutical analysis, where the intense color of the CT complexes allows for sensitive spectrophotometric quantification of drugs. nih.govpsecommunity.org
Stoichiometric Analyses of Donor-Acceptor Interactions
Chloranilic acid is recognized for its capacity to act as both a potent electron acceptor (π-acceptor) and a proton donor. This dual nature allows it to form charge-transfer (CT) complexes with a wide variety of electron-donating molecules. In these interactions, an electron is transferred from the donor to the acceptor, often resulting in the formation of intensely colored complexes.
The process can also involve the transfer of a proton from the acidic hydroxyl groups of chloranilic acid to the donor molecule, leading to the formation of hydrogen-bonded charge-transfer (HBCT) complexes. Spectrophotometric studies have been crucial in confirming the formation of these complexes, with the appearance of new absorption bands in the visible region serving as clear evidence. nih.gov
The stoichiometry of these donor-acceptor complexes is typically 1:1, as determined by methods such as Job's method of continuous variation. researchgate.net Computational analysis and molecular modeling have further elucidated the sites of interaction on the donor molecules. nih.gov The deprotonation of chloranilic acid, leading to the monoanion and dianion, is coupled with electron delocalization, a key factor in these interactions. rsc.org
The formation of these complexes is influenced by the pH of the medium. Chloranilic acid exists in different ionic forms depending on the pH: a neutral yellow-orange form (H₂A) at low pH, a purple monoanionic form (HA⁻) around pH 3, and a pale violet dianionic form (A²⁻) at high pH. nih.gov The formation of charge-transfer complexes often involves the purple HA⁻ form. nih.gov
Coordination Chemistry of Chloranilate as a Ligand
The deprotonated form of chloranilic acid, the chloranilate dianion (ca²⁻), is a versatile ligand in coordination chemistry, readily forming complexes with a wide range of metal ions. wikipedia.org Its ability to act as a bridging and chelating ligand, coupled with its redox activity, gives rise to a rich variety of coordination compounds with interesting structural and electronic properties.
Multifunctionality of Chloranilate as a Bridging and Chelating Ligand
The chloranilate ligand exhibits remarkable multifunctionality, capable of adopting various coordination modes. It can act as a bidentate chelating ligand, binding to a single metal center through its two oxygen atoms. acs.orgnih.gov This mode of coordination typically results in the formation of mononuclear complex species. nih.gov
More significantly, the chloranilate dianion can function as a bridging ligand, connecting two or more metal centers. Several bridging modes have been identified, including:
Bis(bidentate) bridging: The ligand coordinates to two different metal ions in a bidentate fashion, forming a bridge between them. rsc.org
Tetradentate bridging: The chloranilate dianion can serve as a tetradentate bridging ligand, as observed in some dinuclear osmium complexes. acs.org The reduced form of the chloranilate ligand (r-ca⁴⁻) can also act as a tetradentate bridging ligand. acs.org
Mono+bidentate bridging: A novel coordination mode where the chloranilate ligand is bidentate to one metal center and monodentate to another, leading to the formation of polymeric coordination ribbons. nih.govrsc.org
This versatility in coordination allows for the construction of diverse supramolecular architectures, from discrete 0D mononuclear or dinuclear complexes to 1D zig-zag or ladder-like chains. rsc.org The resulting topology of the coordination polymers is influenced by the size of the metal atom and the specific coordination mode of the chloranilate ligand. rsc.org
Reactivity and Substitution Mechanisms in Transition Metal Complexes
The reactivity of transition metal complexes containing the chloranilate ligand is a subject of ongoing study. Ligand substitution reactions, where one ligand is exchanged for another, are fundamental to the chemistry of these complexes. libretexts.org These reactions can proceed through different mechanisms, broadly classified as associative, dissociative, or interchange pathways. libretexts.orgyoutube.com
In the context of chloranilate complexes, the lability of other ligands in the coordination sphere can be influenced by the electronic properties of the chloranilate ligand itself. The substitution of ligands can be a key step in modifying the properties of the complex or in synthesizing new materials. For instance, in some ruthenium complexes, a chelating pyridyloxy (pyO) ligand can be opened and replaced by other ligands like carbon monoxide (CO) or tert-butyl isocyanide (CNtBu). nih.gov
The reactivity of the chloranilate ligand itself is also of interest. The chlorine atoms on the quinone ring are susceptible to nucleophilic substitution, offering a pathway to synthesize a variety of substituted benzoquinones. Furthermore, the complexation of metal ions to the chloranilate ligand can affect its reactivity. For example, complexation with metal ions can alter the chlorination reactivity of dissolved organic matter by creating electron-rich reaction centers. nih.gov
Redox Properties and Mixed-Valency in Chloranilate-Bridged Systems
The chloranilate ligand is redox-active, meaning it can exist in different oxidation states. This property is central to the interesting electronic behavior observed in chloranilate-bridged systems, particularly the phenomenon of mixed-valency. acs.org A mixed-valence compound contains an element in more than one formal oxidation state. nih.gov
In chloranilate-bridged dinuclear complexes, the two metal centers can exist in different oxidation states, for example, M(II)-M(III). acs.org The chloranilate bridge can mediate electron transfer between these metal centers. This intramolecular electron transfer can be observed spectroscopically through intervalence charge-transfer (IVCT) transitions, which typically appear in the near-infrared (NIR) region. acs.org
The generation of mixed-valent species can often be achieved through chemical or electrochemical oxidation or reduction of the parent homovalent complex. acs.orgacs.org The study of these mixed-valent systems is crucial for understanding electron delocalization in more complex materials and biological systems. acs.orgnih.gov
Furthermore, the chloranilate ligand itself can be a radical anion (ca•³⁻), acting as a strong spin-coupling bridging ligand. acs.orgresearchgate.net In such cases, there can be strong antiferromagnetic interactions between the paramagnetic metal ions and the radical ligand. acs.org This adds another layer of complexity and potential for interesting magnetic and electronic properties in these materials. The electronic communication between the metal centers in these mixed-valence systems is highly dependent on the nature of the bridging ligand. nih.gov
Advanced Spectroscopic and Computational Characterization
Spectroscopic Methodologies
Spectroscopy offers a powerful lens through which to view the molecular characteristics of chloranilic acid sodium salt. Various methods are employed to probe its electronic transitions, vibrational modes, and nuclear environment in both solution and the solid state.
UV-Visible spectrophotometry is a primary technique for investigating the formation and properties of charge-transfer (CT) complexes involving the chloranilate anion. When the chloranilate moiety, acting as a π-electron acceptor, interacts with an electron donor, a new, distinct absorption band typically appears at a longer wavelength than the bands of the individual components. mdpi.comresearchgate.net This new band is characteristic of the energy of the electronic transition within the CT complex. jetir.org
The formation of these colored complexes is often instantaneous and can be analyzed to determine key parameters. For instance, in a complex between lorlatinib (B560019) (an electron donor) and chloranilic acid, a new absorption band appears with a maximum (λmax) at 530 nm in methanol (B129727). Similarly, a complex with nicotinamide (B372718) in acetonitrile (B52724) shows an absorption maximum at 519.0 nm. researchgate.net
The stoichiometry of these complexes, frequently found to be 1:1 or 1:2, can be determined using Job's method of continuous variation. nih.gov Furthermore, spectrophotometric data allows for the calculation of important physical parameters that characterize the stability and energetics of the complex.
Table 1: Spectrophotometric Data for Charge-Transfer (CT) Complexes of Chloranilic Acid (CLA)
| Electron Donor | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Association Constant (K) (L mol⁻¹) |
| Lorlatinib | Methanol | 530 | 0.55 × 10³ | 0.40 × 10³ |
| Nicotinamide | Acetonitrile | 519 | N/A | N/A |
| Procainamide (B1213733) | Acetonitrile | 426 | N/A | N/A |
N/A: Data not available in the provided search results.
The band gap energy (Eg), which is the minimum energy required for electron transfer in the complex, can also be calculated from the spectral data, providing insight into the ease of charge transfer between the donor and the chloranilate acceptor. jetir.org
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a crucial tool for obtaining a "molecular fingerprint" of the chloranilate anion. These methods probe the vibrational modes of the molecule, providing detailed information about its structure and bonding. researchgate.net The IR spectrum of chloranilic acid shows characteristic peaks corresponding to its functional groups. chemicalbook.com
Upon deprotonation to form the sodium salt and subsequent participation in charge-transfer complexes, significant shifts in these vibrational frequencies are observed. For example, in a complex with procainamide, shifts in the C=O, C-O, and C-Cl stretching frequencies of the chloranilic acid moiety confirm its involvement in the complex formation. mdpi.com Similarly, in a complex with 8-aminoquinoline (B160924), Fourier-transform infrared spectroscopy confirms the formation of N⁺–H···O⁻ hydrogen bonds between the cation and the chloranilate anion. researchgate.net
The Raman spectrum of the chloranilate radical anion is markedly different from its neutral parent compound, indicating substantial changes in the molecular structure and electron distribution upon reduction. rsc.org
Table 2: Key FT-IR Vibrational Frequencies for Chloranilic Acid and its Complexes
| Vibrational Mode | Chloranilic Acid (cm⁻¹) | Chloranilic Acid in CT Complex (cm⁻¹) | Assignment |
| ν(O-H) | ~3240 | - | O-H stretch |
| ν(C=O) | ~1670 | Shifted | Carbonyl stretch |
| ν(C=C) | ~1600 | Shifted | Ring C=C stretch |
| ν(C-O) | ~1290 | Shifted | C-O stretch |
| ν(C-Cl) | ~850 | Shifted | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is used to characterize the structure of chloranilate-containing compounds in both solution and the solid state. nih.gov While ¹H NMR can confirm the deprotonation of the hydroxyl groups upon salt formation, ¹³C NMR is particularly informative for probing the carbon framework of the quinoid ring.
In the formation of a charge-transfer complex, ¹³C NMR spectra can verify the establishment of the complex by showing peaks corresponding to the carbons of both the donor and the chloranilate acceptor. researchgate.net For the chloranilate dianion (as in the sodium salt), a high degree of symmetry would be expected, potentially simplifying the ¹³C NMR spectrum compared to the monoanion or neutral acid. The chemical shifts of the carbonyl carbons (C=O) and the carbons bonded to chlorine (C-Cl) are sensitive to the electronic environment and change upon deprotonation and complexation. Solid-state NMR (SSNMR) is especially powerful for characterizing the structure and intermolecular interactions in the crystalline form. researchgate.netnih.gov
Table 3: Expected ¹³C NMR Chemical Shifts for the Chloranilate Anion
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| C=O | 170 - 180 | The chemical shift is sensitive to protonation state and hydrogen bonding. |
| C-Cl | 120 - 130 | The environment of the chlorine-bearing carbon is reflected in its shift. |
| C-O⁻ | 140 - 150 | Expected to be significantly different from the C-OH in the parent acid. |
Inelastic Neutron Scattering (INS) is a specialized technique used to study low-energy vibrational and rotational dynamics in materials. It is particularly sensitive to the motions of hydrogen atoms, but it is also applied to probe the lattice dynamics and methyl group tunneling in complexes containing the chloranilate anion. nih.govrandallcygan.com
In a study of a complex between tetramethylpyrazine and chloranilic acid, INS was used to determine the tunnel splitting of methyl librational ground states at low temperatures. nih.gov The results provided insight into the rotational potentials and the influence of charge transfer on these dynamics. Such studies reveal information about the strength of intermolecular interactions and the local environment within the crystal lattice, which are not easily accessible by other spectroscopic methods. nih.gov
Computational and Theoretical Approaches
To complement experimental data, computational methods are employed to model the properties of this compound, providing a deeper theoretical understanding of its behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state electronic structure, molecular geometry, and reactivity of molecules like the chloranilate anion. mdpi.comuctm.edu DFT calculations can accurately predict optimized geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data from IR, Raman, and NMR spectroscopy. researchgate.net
Theoretical studies on charge-transfer complexes involving chloranilic acid use DFT to elucidate the nature of the cation-anion interaction and identify the sites of interaction. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the electronic properties of the chloranilate anion. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's reactivity and the energy of its electronic transitions, which can be correlated with UV-Visible absorption spectra. nih.gov Furthermore, DFT calculations are used to model the charge distribution within the anion, helping to explain its role as an effective electron acceptor and its ability to form strong intermolecular interactions like hydrogen bonds. chemrxiv.org
Table 4: Representative DFT-Calculated Properties for Chloranilate-Containing Systems
| Calculated Property | Typical Finding | Significance |
| Optimized Geometry | Provides bond lengths and angles that correlate with X-ray diffraction data. | Confirms the molecular structure and planarity of the quinoid ring. |
| HOMO-LUMO Energy Gap (ΔE) | A relatively small gap is often calculated for CT complexes. | Indicates the ease of electronic excitation and charge transfer, corroborating UV-Vis data. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Reveals charge distribution and donor-acceptor interactions. | Quantifies the extent of charge transfer and the strength of intermolecular bonds. |
| Vibrational Frequencies | Calculated frequencies match well with experimental IR and Raman spectra. | Aids in the assignment of observed spectral bands to specific molecular vibrations. |
X-ray Charge Density Studies for Electron Distribution Mapping
X-ray charge density analysis is a powerful experimental technique that goes beyond conventional X-ray diffraction to map the distribution of electron density within a crystal. This method provides a detailed picture of chemical bonding and electronic structure. For chloranilic acid and its salts, these studies are crucial for understanding the effects of deprotonation and ion coordination on the quinoid ring system.
Detailed X-ray charge density studies have been performed on various species of chloranilic acid, including its neutral form, monoanion, and dianion. researchgate.net The experimental results yield the electron density at the bond critical points (BCPs), which are specific points in the electron density map between two atoms. The value of the electron density at these points serves as an accurate measure of the bond order and, consequently, the degree of electron delocalization within the molecule. researchgate.net
In the case of the chloranilate anion, the negative charge is not localized on the oxygen atoms but is delocalized across the quinoid ring. researchgate.netrsc.org This delocalization is enhanced by the presence of strong electron-withdrawing chloro substituents. researchgate.net Deformation density plots, which show the redistribution of electron density upon bond formation, and calculations of atomic net charges confirm this charge delocalization. rsc.orgbath.ac.uk Mapping the electrostatic potential reveals electron-rich and electron-poor regions, which helps to explain intermolecular interactions, such as the stacking of quinoid rings in the crystal lattice. researchgate.net
Table 1: Key Findings from X-ray Charge Density Studies of Chloranilate Species
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Electron Density at Bond Critical Points (BCPs) | Provides a quantitative measure of bond order. | Confirms the degree of electron delocalization in the quinoid ring system. | researchgate.net |
| Deformation Density Plots | Visually confirms the redistribution of charge upon ionization and complexation. | Illustrates how charge is delocalized across the chloranilate anion. | rsc.orgbath.ac.uk |
| Electrostatic Potential Mapping | Identifies electron-rich (delocalized bonds) and electron-poor (single bonds) areas. | Explains the nature of intermolecular stacking interactions in the solid state. | researchgate.net |
| Atomic Net Charges | Calculations show that the negative charge is distributed over the entire anion. | Highlights the role of chlorine substituents in stabilizing the negative charge through induction. | researchgate.netrsc.orgbath.ac.uk |
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides invaluable insights into the conformational dynamics and intermolecular interactions of chemical systems that are often inaccessible by experimental methods alone. nih.govmdpi.com For this compound, MD simulations can elucidate its behavior in solution, including its conformational flexibility and its interactions with surrounding solvent molecules and ions.
The simulation process begins by defining a system, which consists of the chloranilate anion, sodium cations, and solvent molecules (typically water) in a simulation box. The interactions between all particles are described by a set of mathematical functions known as a force field. nih.gov The simulation then calculates the forces on each atom and integrates Newton's equations of motion to predict their positions and velocities at a later time, generating a trajectory of the system's evolution. mdpi.com
Analysis of the MD trajectory can reveal important information. For instance, it can show the conformational dynamics of the chloranilate ring, such as ring-puckering motions. nih.gov It also provides a detailed view of the hydration shell around the anion and the coordination of sodium ions. By analyzing radial distribution functions, one can determine the average distances and coordination numbers between different species, such as the Na⁺ and the oxygen atoms of the chloranilate. nih.gov These simulations can also be used to study the stability of charge-transfer complexes formed between chloranilic acid and other molecules in a dynamic environment.
Table 2: Application of Molecular Dynamics Simulations to this compound
| Simulation Aspect | Information Gained | Relevance | Reference |
|---|---|---|---|
| Conformational Analysis | Study of ring flexibility and substituent orientations. | Provides insight into the dynamic structural behavior of the chloranilate anion. | nih.gov |
| Solvation Structure | Characterization of the hydration shell around the ions. | Helps understand solubility and the role of the solvent in mediating interactions. | researchgate.net |
| Ion-Pairing Dynamics | Analysis of the interactions and residence time of Na⁺ ions near the chloranilate anion. | Elucidates the nature and stability of the ionic association in solution. | nih.gov |
| Complex Stability | Assessment of the structural stability of charge-transfer complexes over time. | Predicts the behavior of these complexes in a dynamic, solution-phase environment. | mdpi.com |
Molecular Docking Analysis for Interaction Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target) to form a stable complex. nih.gov This analysis is particularly useful for predicting the interaction sites and binding affinity in charge-transfer complexes involving chloranilic acid.
In a typical docking study involving chloranilic acid as an electron acceptor, a target molecule (the electron donor) is identified. The three-dimensional structures of both chloranilic acid and the target molecule are obtained, often from crystallographic data or generated through modeling. nih.gov A docking program then systematically explores various possible binding poses of the chloranilic acid at the surface of the target molecule, calculating a score for each pose that estimates the binding affinity, often expressed as binding energy. nih.gov
Computational studies have successfully used this approach to investigate the charge-transfer complexes formed between chloranilic acid and various molecules, such as tyrosine kinase inhibitors (TKIs). nih.gov The analysis can pinpoint the specific atoms or functional groups on the donor molecule that interact with the chloranilic acid. nih.gov These interactions are often a combination of hydrogen bonding and π-π stacking, driven by the electron donor-acceptor relationship. The results from docking can be correlated with experimental data, such as spectrophotometric analysis, which confirms the formation of charge-transfer complexes. nih.govnih.gov
Table 3: Molecular Docking Parameters for Chloranilic Acid Complexes
| Docking Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Binding Energy (kcal/mol) | An estimation of the strength of the interaction between the ligand and the target. Lower values indicate stronger binding. | Comparing the affinity of chloranilic acid for different potential electron-donor molecules. | nih.gov |
| Interaction Site | The specific region and residues/functional groups on the target molecule where the ligand binds. | Identifying the electron-donating portion of a molecule like a tyrosine kinase inhibitor that complexes with chloranilic acid. | nih.gov |
| Binding Pose | The predicted 3D orientation of the ligand within the binding site of the target. | Visualizing how chloranilic acid orients itself to maximize interactions (e.g., π-stacking, hydrogen bonds). | nih.gov |
| HOMO-LUMO Analysis | Calculation of the Highest Occupied Molecular Orbital (HOMO) of the donor and Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor (chloranilic acid). | The energy gap between HOMO and LUMO correlates with the energy of the charge-transfer transition observed experimentally. | nih.gov |
Applications in Advanced Analytical Methodologies
Spectrophotometric Assay Development for Organic and Pharmaceutical Compounds
The development of these assays has streamlined the analysis of numerous compounds, offering a reliable alternative to more complex and time-consuming techniques.
The core of these analytical methods is the chemical reaction between an electron-donating analyte and chloranilic acid, which acts as a π-electron acceptor. researchgate.netunn.edu.ng This interaction leads to the formation of a charge-transfer (CT) complex, which is intensely colored. unn.edu.ngnih.gov The reaction typically occurs in an organic solvent, where the chloranilic acid can readily accept electrons from the donor molecule, often a drug with electron-rich heteroatoms like nitrogen. researchgate.netresearchgate.net The result is a colored product, frequently violet or purple, with a specific maximum absorption wavelength (λmax), usually around 520-540 nm. researchgate.netunn.edu.ngresearchgate.net The intensity of this color is directly proportional to the concentration of the analyte, which allows for quantitative measurement using a spectrophotometer. unn.edu.ng The stoichiometry of these complexes is often found to be 1:1 or 1:2 between the drug and chloranilic acid. mdpi.comresearchgate.net
The simplicity and speed of charge-transfer complexation reactions make them ideal for adaptation to high-throughput screening (HTS) formats. nih.gov By utilizing 96-microwell plates, a large number of samples can be analyzed simultaneously, which is a significant advantage for the quality control of pharmaceuticals. nih.govnih.gov This microwell-based spectrophotometric assay (MW-SPA) approach minimizes the use of costly and potentially toxic organic solvents and reduces reagent consumption. nih.gov The entire process, from reaction to measurement, is performed in the microwell plate, and the absorbance is read by a microplate reader, making it an economical and efficient method for routine analysis. nih.govmdpi.com
For any analytical method to be considered reliable, it must undergo rigorous validation in line with guidelines from bodies like the International Council for Harmonisation (ICH). nih.govscielo.br Spectrophotometric methods employing chloranilic acid have been thoroughly validated and have consistently demonstrated acceptable results for key analytical parameters. nih.govnih.gov
Linearity: These assays exhibit a linear relationship between the absorbance and the concentration of the analyte over a specified range. unn.edu.ngresearchgate.net Correlation coefficients (r) are consistently high, often approaching 0.999, which indicates a strong linear relationship. nih.govresearchgate.net
Accuracy: The accuracy of the method is typically confirmed through recovery studies. High recovery percentages, often in the range of 97% to 102.4%, demonstrate the method's ability to produce results that are very close to the true value. nih.gov
Precision: Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for these measurements is generally low, often below 3%, indicating that the method is highly precise. nih.govresearchgate.net
Sensitivity: The limits of detection (LOD) and quantification (LOQ) are important indicators of the method's sensitivity. For example, in the analysis of lorlatinib (B560019), the LOD and LOQ were found to be 2.1 and 6.5 µ g/well , respectively. mdpi.comnih.gov
A significant application of these validated spectrophotometric methods is the quantitative determination of active pharmaceutical ingredients (APIs) in both their raw, bulk form and in final commercial formulations like tablets and creams. unn.edu.ngmdpi.comnih.gov The ability to accurately quantify the drug content is essential for ensuring product quality and regulatory compliance. longdom.org These methods have been successfully applied to a diverse range of pharmaceuticals, including tyrosine kinase inhibitors, cephalosporins, and macrolides, demonstrating their wide applicability. nih.govresearchgate.netresearchgate.net The results obtained are often compared favorably with official pharmacopeial methods. researchgate.net
The following interactive table provides a summary of validated analytical parameters for the spectrophotometric determination of various pharmaceutical compounds using chloranilic acid.
| Drug | Linearity Range (µg/mL) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Correlation Coefficient (r) | Reference |
| Amikacin | 20-100 | 524 | - | 0.9803 | researchgate.net |
| Chlorpropamide | 5-25 | 530 | - | - | unn.edu.ng |
| Cephalosporins | 4-1200 | 520 | - | 0.9986-0.9996 | researchgate.net |
| Lorlatinib | 5-200 (µ g/well ) | 490 | 0.55 x 10³ | - | mdpi.com |
| Sulfacetamide Sodium | 10-60 | 530 | 0.940 x 10³ | - | researchgate.net |
| Lidocaine | 10-60 | 527 | 0.913 x 10³ | - | researchgate.net |
| Terbutaline Sulfate | 5-70 | 529 | 0.987 x 10³ | - | researchgate.net |
| Amiodarone HCl | 10-360 | 535 | - | - | nih.gov |
| Erythromycin | 3-36 | 498 | 2.07 x 10⁴ | >0.998 | researchgate.net |
| Roxithromycin | 4-40 | 496 | 1.81 x 10⁴ | >0.998 | researchgate.net |
| Clarithromycin | 8-40 | 491 | 1.67 x 10⁴ | >0.998 | researchgate.net |
Emerging Roles in Functional Materials Science and Engineering
Organic Electrode Materials for Electrochemical Energy Storage
The quest for sustainable and high-performance energy storage systems has propelled research into novel electrode materials. Chloranilic acid sodium salt, and more specifically its disodium (B8443419) salt form (disodium chloranilate), has emerged as a compelling candidate for organic electrode materials, particularly in the burgeoning field of sodium-ion batteries (SIBs).
Performance Evaluation in Sodium-Ion Batteries
Sodium-ion batteries are considered a viable alternative to lithium-ion batteries due to the natural abundance and low cost of sodium. confex.com However, the development of high-performance electrode materials remains a critical challenge. confex.com Disodium chloranilate has been investigated as a potential cathode material in SIBs.
Recent studies on commercial sodium-ion batteries have highlighted the diverse range of cathode materials being explored, including polyanion, layered metal oxide, and Prussian blue analogs, each exhibiting different energy densities and safety profiles. mdpi.com Organic electrode materials like disodium chloranilate offer the advantage of structural diversity and tunability. While specific performance data for disodium chloranilate in commercial-type cells is still emerging, research on similar organic sodium salts provides valuable insights. For instance, disodium pyromellitic diimidate, another organic sodium salt, has shown promising capacity values in initial cycles, although it experiences a gradual capacity fade over extended cycling. diva-portal.org
A key aspect of battery performance is its behavior under various conditions. For example, in some sodium-ion battery systems, higher temperatures can lead to enhanced reaction kinetics and improved coulombic efficiencies. nih.gov The performance of this compound-based electrodes under a range of temperatures and cycling rates is an active area of investigation.
Table 1: Comparison of Commercial Sodium-Ion Battery Cathode Types
| Cathode Type | Energy Density (Wh/kg) | Key Characteristics |
|---|---|---|
| Polyanion (Na-VPF) | 47 | High voltage reactions |
| Layered Metal Oxide (Na-NMF) | 127 | Highest energy density among the three |
| Prussian Blue Analog (Na-tmCN) | 23 | Most robust capacity retention |
Data sourced from a 2024 study on commercial Na-ion batteries. mdpi.com
Structure-Property Relationships for Enhanced Energy Density and Cyclability
The electrochemical performance of electrode materials is intrinsically linked to their crystal and electronic structures. For disodium chloranilate, understanding these structure-property relationships is crucial for designing materials with higher energy density and improved cycling stability.
The energy density of a battery is determined by its capacity and voltage. Strategies to enhance the energy density of SIBs often involve developing cathode materials that can operate at high voltages. confex.com However, this can sometimes lead to structural instability. confex.com In the case of organic electrodes, the redox potential is governed by the molecular structure. For disodium chloranilate, the presence of electron-withdrawing chlorine atoms and the quinonoid structure are key to its electrochemical activity.
Cyclability, or the ability of a battery to retain its capacity over many charge-discharge cycles, is another critical parameter. Capacity fade in organic electrodes can be attributed to factors such as dissolution of the active material into the electrolyte and irreversible side reactions. diva-portal.org Research into modifying the structure of organic compounds, for instance through co-doping with electrochemically inactive elements, has shown to mitigate structural instability and improve capacity retention in some SIB cathode materials. mdpi.com Similar strategies could be explored for chloranilic acid-based systems. Furthermore, anion doping in NASICON-structured cathodes has been shown to enhance electrochemical performance by enlarging cell size and creating vacancies, which could be an inspirational approach for modifying chloranilate-based materials. nih.gov
Supramolecular Engineering for Tailored Material Properties
Beyond energy storage, chloranilic acid and its salts are valuable building blocks in supramolecular chemistry, enabling the construction of complex, functional materials with precisely controlled properties. cymitquimica.com The ability of the chloranilate ligand to coordinate with metal ions in various modes is central to this application.
Rational Design of Extended Networks with Controllable Topologies
The chloranilate ligand's multifunctionality allows it to act as a bridge between metal centers, leading to the formation of extended networks such as coordination polymers. rsc.org The coordination mode of the chloranilate ligand, which can be bidentate, bis(bidentate), or a novel mono+bidentate bridging, significantly influences the final topology of the resulting coordination polymer. rsc.org These different coordination modes can be distinguished using techniques like IR spectroscopy. rsc.org
The size of the metal ion also plays a crucial role in determining the crystal-packing topologies, which can range from 0D (mononuclear or dinuclear complexes) to 1D (zig-zag or ladder-like chains). rsc.org By carefully selecting the metal center and controlling the reaction conditions, it is possible to rationally design extended networks with desired topologies and, consequently, tailored physical properties. The stereochemistry of other components in the system, such as organic bases in salt formation, can also influence the topology, leading to discrete motifs or chains. rsc.org
Heteroatom Doping and Defect Engineering in Carbon-Nitrogen Frameworks
This compound can serve as a precursor for the synthesis of functional carbon-based materials. In particular, the generation of carbon-nitrogen frameworks through processes that may involve heteroatom doping and defect engineering is an area of growing interest. Doping carbon materials with heteroatoms like nitrogen can significantly alter their electronic structure and enhance their properties for various applications, including catalysis. nih.govacs.org
Defect engineering, the intentional creation of defects in a material's structure, can also be a powerful tool to tune its properties. nih.govnih.gov For instance, in carbon-nitrogen materials, defects can act as active sites for catalytic reactions. nih.gov While direct studies on defect engineering in carbon-nitrogen frameworks derived specifically from this compound are not extensively documented in the provided results, the principles from related systems are highly relevant. Metal-organic frameworks (MOFs) and their derivatives, for example, have been shown to be effective in various applications through a combination of physical confinement, chemical adsorption, and catalytic conversion, often enhanced by their carbon-nitrogen composite nature. acs.org
Design Principles for Molecular Magnets and Coordination Polymers
The development of molecular magnets, which are molecule-based materials that exhibit magnetic ordering, is a fascinating area of materials science. youtube.com Coordination polymers containing paramagnetic metal ions are a key class of materials being explored for this purpose. The chloranilate ligand can be used to construct such coordination polymers.
The design of molecular magnets relies on controlling the magnetic interactions between the metal centers. The chloranilate ligand can mediate these interactions, and the strength and nature of this mediation (ferromagnetic or antiferromagnetic) depend on the coordination geometry and the electronic structure of the metal ions. The ability of chloranilic acid to form complexes with various transition metals opens up possibilities for creating a wide range of magnetic materials. rsc.org While the primary focus of some studies has been on the structural aspects of chloranilate-based coordination polymers, the magnetic properties of these materials are a logical and important area for further investigation.
Q & A
Basic Research Questions
Q. How can the pH of chloranilic acid sodium salt solutions be experimentally determined, and what factors influence its acidic/basic behavior?
- Methodology : Dissolve the sodium salt in distilled water and measure pH using a calibrated pH meter or universal indicator paper. Compare results to theoretical predictions based on the salt's parent acid/base strength. Chloranilic acid (H₂CA) is a diprotic acid, so its sodium salt (Na₂CA) is expected to form a basic solution due to hydrolysis of the conjugate base (CA²⁻). However, deviations may arise from hydrogen bonding or ion pairing, as observed in similar chloranilate salts .
Q. What synthesis routes are suitable for preparing this compound in a laboratory setting?
- Methodology : Neutralize chloranilic acid (H₂CA) with sodium hydroxide (NaOH) in a 1:2 molar ratio. Purify via recrystallization from methanol or ethanol. Confirm purity via elemental analysis, FTIR (to verify deprotonation of -OH groups), and X-ray diffraction (to identify crystalline phases). Proton transfer and stoichiometric control are critical, as seen in analogous lutidinium-chloranilate salts .
Q. How does solubility of this compound vary with temperature and solvent polarity?
- Methodology : Perform gravimetric solubility tests in water, methanol, ethanol, and acetonitrile at 25°C and 50°C. Chloranilic acid derivatives typically exhibit higher solubility in polar aprotic solvents due to strong hydrogen-bonding interactions, as observed in crystallographic studies . Document solubility trends to guide solvent selection for crystallization or reaction protocols.
Advanced Research Questions
Q. What crystallographic techniques are optimal for resolving hydrogen-bonding networks in this compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refine data with SHELXL or similar software, focusing on O–H···O and Cl···Cl interactions. For example, chloranilic acid forms 2D hydrogen-bonded layers (R₄⁴(22) motifs) and halogen bonds (Cl···Cl = 3.28 Å), which stabilize its crystal structure . Pair with Hirshfeld surface analysis to quantify intermolecular interactions.
Q. How does proton transfer between chloranilic acid and sodium ions affect the electronic structure of the resulting salt?
- Methodology : Conduct density functional theory (DFT) calculations to map charge distribution in Na₂CA. Compare experimental bond lengths (e.g., C–O = 1.224 Å in H₂CA) with theoretical values to assess delocalization. Charge-assisted hydrogen bonds in chloranilate salts alter electron density, as shown in lutidinium complexes . Validate via UV-Vis spectroscopy to detect shifts in π→π* transitions.
Q. What role do chloranilic acid sodium salts play in charge-transfer complexes, and how can their conductivity be measured?
- Methodology : Synthesize charge-transfer salts by combining Na₂CA with electron-deficient aromatic donors. Characterize via cyclic voltammetry (to determine redox potentials) and impedance spectroscopy (to measure ionic conductivity). Structural parallels exist in H₂CA-lutidine complexes, where proton transfer generates ionic lattices with delocalized π-systems .
Data Contradictions and Resolution
Q. Discrepancies in reported crystal structures of chloranilic acid derivatives: How to reconcile space group variations?
- Analysis : Early studies (e.g., Andersen, 1967) used P2₁/a space groups, while modern refinements (e.g., at 100 K) adopt P2₁/n for computational consistency. Verify via unit cell transformation matrices and ensure data collection at low temperatures to minimize thermal expansion artifacts .
Q. Conflicting reports on hydrogen-bond strength in chloranilate salts: How to resolve using experimental and computational tools?
- Resolution : Combine SCXRD (to measure O–H···O distances, e.g., 2.75 Å in H₂CA) with QTAIM analysis (to calculate bond critical point densities). Lattice energy calculations can further distinguish bifurcated vs. non-bifurcated hydrogen bonds, as seen in lutidinium salts .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
